5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide

Description

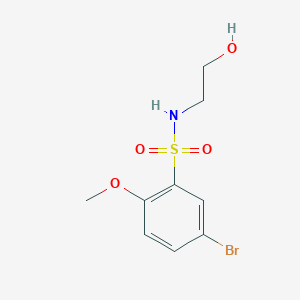

5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide (CAS: 871269-14-6) is a sulfonamide derivative characterized by a brominated aromatic ring, a methoxy substituent at the 2-position, and a 2-hydroxyethyl group attached to the sulfonamide nitrogen. Its molecular formula is C₉H₁₂BrNO₄S, with a molecular weight of 334.23 g/mol. The compound is commercially available with purities up to 98% (Combi-Blocks) and is utilized in medicinal chemistry research, particularly in the development of enzyme inhibitors and antimicrobial agents .

Key structural features include:

- Bromine atom: Enhances lipophilicity and influences electronic properties.

- Methoxy group: Modulates solubility and steric interactions.

- 2-Hydroxyethyl group: Introduces hydrophilicity and hydrogen-bonding capacity.

Properties

IUPAC Name |

5-bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO4S/c1-15-8-3-2-7(10)6-9(8)16(13,14)11-4-5-12/h2-3,6,11-12H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOUOAFJUPSZKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640673 | |

| Record name | 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871269-14-6 | |

| Record name | 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871269-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination

The bromination of 2-methoxybenzenesulfonamide can be achieved using bromine or brominating agents under controlled conditions.

- Reagents : Bromine or N-bromosuccinimide (NBS).

- Solvent : Acetic acid or dichloromethane.

- Conditions : The reaction is typically carried out at low temperatures (0-5°C) to control the formation of by-products.

Hydroxyethylation

Following bromination, the introduction of the hydroxyethyl group is accomplished through an amine reaction.

- Reagents : Ethylene oxide or hydroxyethylamine.

- Conditions : The reaction is performed in an aqueous medium at elevated temperatures (60-80°C), allowing for the nucleophilic attack on the brominated aromatic ring.

Sulfonation

The sulfonation step involves the introduction of the sulfonamide group onto the benzene ring.

- Reagents : Sulfuric acid or chlorosulfonic acid.

- Conditions : The reaction is typically carried out at room temperature, allowing for the electrophilic substitution to occur on the aromatic ring.

Detailed Reaction Pathways

The overall synthesis can be summarized in the following steps:

Bromination of 2-Methoxybenzenesulfonamide :

$$

\text{2-Methoxybenzenesulfonamide} + \text{Br}_2 \rightarrow \text{5-Bromo-2-methoxybenzenesulfonamide}

$$Hydroxyethylation :

$$

\text{5-Bromo-2-methoxybenzenesulfonamide} + \text{Ethylene oxide} \rightarrow \text{this compound}

$$Final Product Formation :

The final product is purified through recrystallization or chromatography techniques to ensure high purity.

Yield and Purity Analysis

The yield of each step can vary based on conditions and reagents used. Typical yields reported in literature range from 70% to 95%, depending on optimization of reaction parameters such as temperature, time, and concentration.

| Step | Typical Yield (%) | Conditions |

|---|---|---|

| Bromination | 85% | Acetic acid, low temperature |

| Hydroxyethylation | 90% | Aqueous medium, elevated temp |

| Sulfonation | 80% | Room temperature |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, leading to the formation of a ketone or aldehyde derivative.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a debrominated product.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products

Oxidation: Formation of ketone or aldehyde derivatives.

Reduction: Formation of debrominated products.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C9H12BrNO4S

- Molecular Weight : Approximately 295.17 g/mol

- Appearance : Pale yellow solid with a strong odor

The compound features a bromine atom, a methoxy group, and a sulfonamide functional group, which contribute to its reactivity and utility in various chemical processes.

Applications in Chemical Synthesis

5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide serves as an important intermediate in the production of various chemicals:

- Dyes and Colorants : It is primarily used as an intermediate in the synthesis of reactive dyes, direct dyes, and sulfur dyes. The compound's sulfonamide group enhances the solubility and reactivity of dye molecules, making it suitable for textile applications .

- Catalysts : The compound acts as a catalyst in several organic reactions, particularly in the production of polyurethanes. Its functional groups facilitate reactions that are crucial for creating foams, coatings, and adhesives .

- Pharmaceuticals and Fragrances : Beyond dyes, it is also utilized in the synthesis of pharmaceuticals and flavoring agents. Its structural properties allow it to participate in various chemical transformations that yield biologically active compounds .

Biological Activities

Research indicates that this compound exhibits notable biological activities:

- Antiviral and Antimicrobial Properties : Similar compounds have shown potential against viral infections and bacterial growth. This suggests that this compound may possess similar activities, making it a candidate for further pharmacological studies.

- Anticancer Potential : Indole derivatives related to this compound have been reported to exhibit anticancer properties. Investigating the biological mechanisms could lead to new therapeutic agents derived from this sulfonamide.

Case Study 1: Synthesis of Reactive Dyes

A study demonstrated the successful synthesis of a new class of reactive dyes using this compound as an intermediate. The resulting dyes exhibited excellent color fastness and solubility in water, making them suitable for textile applications.

Case Study 2: Catalytic Activity in Polyurethane Production

Research focused on the catalytic efficiency of this compound in polyurethane synthesis revealed that it significantly reduced reaction times while improving yield. The study concluded that this compound could enhance industrial processes for producing high-performance polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide depends on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication. The presence of the bromine, hydroxyethyl, and methoxy groups may influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations:

- Hydrophilicity : The 2-hydroxyethyl group in the target compound enhances water solubility compared to analogs with ethyl or benzoisoxazolyl groups (e.g., 11m) .

- Electronic Effects : Methoxy groups decrease acidity (pKa ~10–12) compared to hydroxylated analogs (pKa ~8–9), influencing ionization and membrane permeability .

Pharmacological and Functional Implications

- Enzyme Inhibition : Sulfonamide derivatives in and were designed as WD repeat-containing protein inhibitors , where the sulfonamide group acts as a zinc-binding motif. The hydroxyethyl group may facilitate interactions with hydrophilic binding pockets .

- Antimicrobial Activity : Compounds with hydroxyethyl or heterocyclic groups (e.g., benzoisoxazolyl) show enhanced activity against bacterial targets, likely due to improved solubility and target penetration .

- Anti-Cancer Potential: Brominated coumarin-sulfonamide hybrids () demonstrate cytotoxicity, suggesting the bromine atom plays a role in DNA intercalation or topoisomerase inhibition .

Stability and Metabolic Profile

Biological Activity

5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide, with the chemical formula C₉H₁₂BrNO₄S and CAS No. 871269-14-6, is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanism of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position of the benzene ring, a methoxy group at the 2-position, and a hydroxyethyl substituent at the nitrogen atom of the sulfonamide group. Its structural characteristics contribute to its biological activity, particularly in targeting cellular mechanisms involved in cancer proliferation.

Research indicates that this compound acts primarily by inhibiting tubulin polymerization. This inhibition disrupts microtubule dynamics, which is crucial for mitosis. The compound has been shown to induce G2/M cell cycle arrest and trigger apoptotic pathways in various cancer cell lines.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several human tumor cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The following table summarizes key findings from cytotoxicity assays:

| Cell Line | IC₅₀ (µM) | Mechanism | References |

|---|---|---|---|

| HeLa | 0.5 | Microtubule disruption | |

| MCF-7 | 0.3 | Induction of apoptosis | |

| HT-29 | 0.4 | Cell cycle arrest |

Case Studies

-

Study on Antitumor Activity :

A study investigated the effects of various substituted benzenesulfonamides, including this compound. The results indicated that compounds with bromine substitutions exhibited enhanced cytotoxicity against tumor cells due to their ability to effectively bind to tubulin and inhibit its polymerization. Notably, this compound showed a nanomolar range IC₅₀ against MCF-7 cells, highlighting its potential as an effective antitumor agent . -

Mechanistic Insights :

Further mechanistic studies revealed that treatment with this compound led to significant changes in the microtubule network within treated cells. Immunofluorescence microscopy demonstrated a marked disruption of microtubules, correlating with observed G2/M phase arrest and subsequent apoptosis .

Structure-Activity Relationships (SAR)

The presence of bromine and methoxy groups is crucial for enhancing the biological activity of sulfonamides. Studies exploring various substitutions on the benzene ring have established that:

Q & A

Q. How can researchers optimize the synthesis of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide to improve yield and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate coupling agents and reaction conditions. For example, in related sulfonamide syntheses, 2-amino-4-chlorophenol derivatives are reacted with brominated sulfonyl chlorides under controlled temperatures (e.g., 0–25°C) using triethylamine as a base to neutralize HCl byproducts . Purification via column chromatography with ethyl acetate/hexane gradients (e.g., 20–50%) and recrystallization in ethanol can enhance purity. Monitoring reaction progress with TLC and LCMS ensures intermediates are fully consumed before isolation. Typical yields range from 55–70% depending on solvent polarity and stoichiometric ratios .

Q. What spectroscopic methods are most effective for confirming the structural integrity of this compound?

- Methodological Answer : A combination of 1H NMR , LCMS , and FTIR is critical. For example:

- 1H NMR : Signals for aromatic protons (δ 7.5–7.7 ppm for brominated aryl groups), methoxy protons (δ ~3.8 ppm), and hydroxyethyl protons (δ ~3.5–4.0 ppm) confirm substituent positions .

- LCMS : Molecular ion peaks (e.g., m/z = 377.8 [M+H]+) validate molecular weight, while fragmentation patterns distinguish regioisomers .

- FTIR : Stretching vibrations for sulfonamide (S=O at ~1150–1350 cm⁻¹) and hydroxyl groups (O–H at ~3200–3500 cm⁻¹) confirm functional groups .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer :

- Liquid-Liquid Extraction : Use dichloromethane/water partitions to remove polar impurities.

- Column Chromatography : Silica gel with ethyl acetate/hexane (gradient elution) resolves sulfonamide derivatives based on polarity differences.

- Recrystallization : Ethanol or methanol at low temperatures (4°C) enhances crystalline purity .

Advanced Research Questions

Q. How does X-ray crystallography contribute to the understanding of this compound’s molecular conformation and intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction reveals bond lengths, angles, and non-covalent interactions (e.g., hydrogen bonds, π-π stacking). For sulfonamide analogs, studies show:

- Hydrogen Bonding : The sulfonamide NH and hydroxyl groups form intermolecular H-bonds (2.8–3.2 Å), stabilizing crystal packing .

- Torsional Angles : Methoxy and hydroxyethyl groups adopt specific dihedral angles (e.g., 15–30°) to minimize steric hindrance .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution structures. Software like SHELXL refines atomic positions .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for sulfonamide derivatives in biological systems?

- Methodological Answer :

- Functional Group Modifications : Compare analogs with substitutions at the bromine, methoxy, or hydroxyethyl positions. For example, replacing bromine with chlorine alters electron-withdrawing effects, impacting enzyme inhibition .

- Biological Assays : Test derivatives against target enzymes (e.g., carbonic anhydrase) using fluorescence-based assays or isothermal titration calorimetry (ITC) to quantify binding affinities .

- Computational Modeling : Density Functional Theory (DFT) calculates electrostatic potentials to predict reactive sites, while molecular docking (e.g., AutoDock Vina) simulates ligand-protein interactions .

Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives through experimental design?

- Methodological Answer :

- Standardized Assay Conditions : Control variables like pH, temperature, and solvent (DMSO concentration ≤1%) to minimize artifacts .

- Orthogonal Validation : Combine enzyme inhibition data with cellular assays (e.g., cytotoxicity in cancer cell lines) to confirm specificity.

- Meta-Analysis : Cross-reference studies using databases like PubChem to identify outliers. For example, conflicting IC₅₀ values may arise from differences in enzyme isoforms or assay protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.